molecular formula C14H19ClO2 B3840183 CHEMBRDG-BB 5317249 CAS No. 37780-09-9

CHEMBRDG-BB 5317249

Cat. No.: B3840183
CAS No.: 37780-09-9
M. Wt: 254.75 g/mol
InChI Key: ZKRLBHOGMYNZBH-UHFFFAOYSA-N
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Chemical Reactions Analysis

CHEMBRDG-BB 5317249 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

CHEMBRDG-BB 5317249 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers use it to study its effects on biological systems and its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CHEMBRDG-BB 5317249 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, which can influence various biochemical processes. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

CHEMBRDG-BB 5317249 can be compared with other similar compounds, such as:

  • 4,6-di-tert-butyl-2-chlorobenzo-1,2-quinone
  • 4,6-di-tert-butyl-3-bromobenzo-1,2-quinone
  • 4,6-di-tert-butyl-3-fluorobenzo-1,2-quinone

These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical reactivity and biological activity . This compound is unique due to its specific chloro substitution, which imparts distinct properties and applications.

Properties

IUPAC Name

4,6-ditert-butyl-3-chlorocyclohexa-3,5-diene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO2/c1-13(2,3)8-7-9(14(4,5)6)11(16)12(17)10(8)15/h7H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRLBHOGMYNZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=O)C1=O)Cl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311245
Record name 4,6-Di-tert-butyl-3-chlorocyclohexa-3,5-diene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37780-09-9
Record name NSC240686
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Di-tert-butyl-3-chlorocyclohexa-3,5-diene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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